molecular formula C10H16O4 B6197717 3-[2-(pent-4-yn-1-yloxy)ethoxy]propanoic acid CAS No. 1996102-80-7

3-[2-(pent-4-yn-1-yloxy)ethoxy]propanoic acid

Cat. No.: B6197717
CAS No.: 1996102-80-7
M. Wt: 200.2
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Description

3-[2-(pent-4-yn-1-yloxy)ethoxy]propanoic acid is an organic compound with a complex structure that includes an alkyne group, an ether linkage, and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(pent-4-yn-1-yloxy)ethoxy]propanoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to react pent-4-yn-1-ol with ethylene oxide to form 2-(pent-4-yn-1-yloxy)ethanol. This intermediate is then reacted with 3-chloropropanoic acid under basic conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reactions are typically carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[2-(pent-4-yn-1-yloxy)ethoxy]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.

    Reduction: The alkyne group can be reduced to form alkanes or alkenes.

    Substitution: The ether linkage can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H₂) are employed.

    Substitution: Bases like sodium hydride (NaH) or strong nucleophiles such as alkoxides are used.

Major Products

    Oxidation: Products include diketones or carboxylic acids.

    Reduction: Products include alkanes or alkenes.

    Substitution: Products depend on the nucleophile used but can include various substituted ethers.

Scientific Research Applications

3-[2-(pent-4-yn-1-yloxy)ethoxy]propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein modifications.

    Medicine: Investigated for its potential as a drug precursor or active pharmaceutical ingredient.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[2-(pent-4-yn-1-yloxy)ethoxy]propanoic acid involves its interaction with various molecular targets. The alkyne group can participate in click chemistry reactions, forming stable triazole linkages with azides. This property makes it useful in bioconjugation and labeling studies. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    Propargyl-PEG2-acid: Similar structure with an alkyne group and ether linkage.

    4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid: Contains an alkyne group and carboxylic acid but with a different aromatic structure.

    Propargyl-PEG8-NH2: Similar alkyne group and ether linkage but with an amine group instead of a carboxylic acid.

Uniqueness

3-[2-(pent-4-yn-1-yloxy)ethoxy]propanoic acid is unique due to its specific combination of functional groups, which allows it to participate in a variety of chemical reactions and applications. Its structure provides versatility in synthetic chemistry and potential for diverse applications in research and industry.

Properties

CAS No.

1996102-80-7

Molecular Formula

C10H16O4

Molecular Weight

200.2

Purity

95

Origin of Product

United States

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